molecular formula C22H26N4O7S B2440235 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-77-8

4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Numéro de catalogue B2440235
Numéro CAS: 533870-77-8
Poids moléculaire: 490.53
Clé InChI: YALFXYZNOFTVNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is common in many pharmaceuticals, a diethylsulfamoyl group, and a 1,3,4-oxadiazole ring, which is a heterocyclic compound .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves the coupling of the benzamide moiety with the 1,3,4-oxadiazole ring, possibly through a condensation reaction. The diethylsulfamoyl group could be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, diethylsulfamoyl, and 1,3,4-oxadiazole moieties. The 3,4,5-trimethoxyphenyl group attached to the 1,3,4-oxadiazole ring could potentially influence the compound’s overall conformation and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar amide group could influence its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces present .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

One area of application involves the synthesis and structural characterization of derivatives related to 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Havaldar and Khatri (2006) described the synthesis of oxadiazolin-thiones, which are structurally similar, demonstrating the steps involved in synthesizing such complex molecules and their analytical and spectral data analysis Havaldar & Khatri, 2006.

Biological Activity and Anticancer Evaluation

Research into the anticancer properties of derivatives related to 4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown promising results. Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives and evaluated their anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activity Ravinaik et al., 2021.

Antioxidant and Antibacterial Activities

Karanth et al. (2019) synthesized and characterized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which were then evaluated for antioxidant and antibacterial activities, showing good antibacterial activity against Staphylococcus aureus and potent antioxidant activity Karanth et al., 2019.

Antimicrobial and Antitubercular Screening

Nayak et al. (2016) conducted synthesis, characterization, and in vitro antitubercular activity studies on a new series of N-substituted amide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis, indicating potential for further drug development Nayak et al., 2016.

Orientations Futures

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. Given the presence of functional groups common in pharmaceuticals, it could be of interest in drug discovery .

Propriétés

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O7S/c1-6-26(7-2)34(28,29)16-10-8-14(9-11-16)20(27)23-22-25-24-21(33-22)15-12-17(30-3)19(32-5)18(13-15)31-4/h8-13H,6-7H2,1-5H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALFXYZNOFTVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.